N-羟基-4-氨基联苯

概述

描述

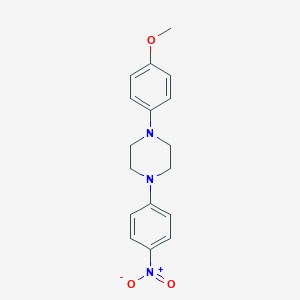

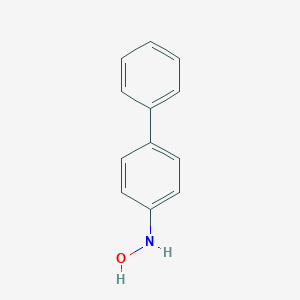

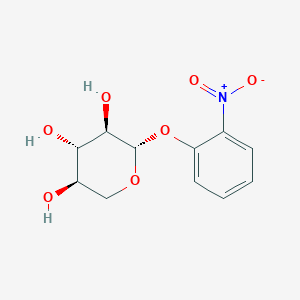

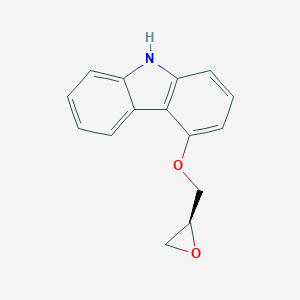

N-Hydroxy-4-aminobiphenyl is a chemical compound characterized by the presence of a hydroxy group attached to the nitrogen atom of 4-aminobiphenyl. This compound is known for its role as a metabolite of 4-aminobiphenyl, which is a well-documented carcinogen. N-Hydroxy-4-aminobiphenyl is significant in the study of chemical carcinogenesis due to its ability to form DNA adducts, leading to mutations and cancer development .

科学研究应用

N-Hydroxy-4-aminobiphenyl has several scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of aromatic amine metabolism and DNA adduct formation.

Biology: Investigated for its role in inducing mutations and cancer development, particularly in the urinary bladder.

Medicine: Studied for its potential implications in cancer research and the development of therapeutic interventions.

Industry: Utilized in environmental toxicology studies to understand the impact of industrial pollutants on human health .

作用机制

Target of Action

N-Hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom . It is known to play the role of a carcinogenic agent and is a human xenobiotic metabolite , which means it is a metabolite produced by metabolism of a xenobiotic compound in humans.

Mode of Action

The genotoxic and carcinogenic effects of N-Hydroxy-4-aminobiphenyl are exhibited when it is metabolically converted to a reactive electrophile, the aryl nitrenium ions . These ions subsequently bind to DNA and induce lesions .

Biochemical Pathways

N-Hydroxy-4-aminobiphenyl undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion , which is the critical metabolite implicated in DNA damage and genotoxicity .

Pharmacokinetics

The metabolites of N-Hydroxy-4-aminobiphenyl are transported through the blood via renal filtration to the urinary bladder lumen where acidic pH can facilitate the hydrolysis of the N-glucuronide and enhance the conversion of N-Hydroxy-4-aminobiphenyl to a reactive electrophile that will form covalent adducts with urothelial DNA .

Result of Action

The interaction of N-Hydroxy-4-aminobiphenyl with DNA results in the formation of DNA adducts . This DNA damage can lead to mutations and ultimately to the development of cancer .

Action Environment

The action of N-Hydroxy-4-aminobiphenyl can be influenced by environmental factors such as the frequency of urination and urine pH . For instance, a higher frequency of urination can reduce the exposure of the bladder to the carcinogen, thereby reducing the risk of bladder cancer .

生化分析

Biochemical Properties

N-Hydroxy-4-aminobiphenyl plays a pivotal role in the metabolism of carcinogens . It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This is the critical metabolite implicated in DNA damage and genotoxicity .

Cellular Effects

N-Hydroxy-4-aminobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism by which N-Hydroxy-4-aminobiphenyl causes cancer is thought to require its metabolism to a reactive form . When aryl-amines, such as N-Hydroxy-4-aminobiphenyl, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .

Temporal Effects in Laboratory Settings

The effects of N-Hydroxy-4-aminobiphenyl over time in laboratory settings have been studied. For instance, it has been found that the DNA adducts of 4-ABP appear more evenly distributed along the three exons of the p53 gene as compared with the BPDE–DNA adducts .

Dosage Effects in Animal Models

In animal models, the effects of N-Hydroxy-4-aminobiphenyl vary with different dosages. Oral exposure to 4-aminobiphenyl caused urinary-bladder cancer (carcinoma) in mice, rabbits, and dogs and blood-vessel cancer (angiosarcoma) and liver tumors in mice .

Metabolic Pathways

N-Hydroxy-4-aminobiphenyl is involved in several metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion .

Transport and Distribution

It is known that human uroepithelia contain microsomal acetyl transferases that are capable of converting the proximate metabolites N-OAc-AABP and N-OH-AABP of the human bladder carcinogen ABP, to reactive electrophiles that bind to DNA .

Subcellular Localization

It has been found that the DNA adducts of 4-ABP appear more evenly distributed along the three exons of the p53 gene as compared with the BPDE–DNA adducts . This suggests that N-Hydroxy-4-aminobiphenyl may interact with DNA in the nucleus of the cell .

准备方法

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-aminobiphenyl can be synthesized through the hydroxylation of 4-aminobiphenyl. This process typically involves the use of oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions to introduce the hydroxy group at the nitrogen atom .

Industrial Production Methods: While specific industrial production methods for N-Hydroxy-4-aminobiphenyl are not extensively documented, the compound can be produced in laboratory settings using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure the selective hydroxylation of the amino group without affecting the biphenyl structure .

化学反应分析

Types of Reactions: N-Hydroxy-4-aminobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form nitroso derivatives.

Reduction: It can be reduced back to 4-aminobiphenyl under specific conditions.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, organic peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed:

Nitroso Derivatives: Formed through oxidation.

4-Aminobiphenyl: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions

相似化合物的比较

4-Aminobiphenyl: The parent compound, known for its carcinogenic properties.

N-Hydroxy-2-aminofluorene: Another hydroxylated aromatic amine with similar carcinogenic potential.

N-Hydroxy-2-acetylaminofluorene: A compound with similar metabolic activation pathways and DNA adduct formation

Uniqueness: N-Hydroxy-4-aminobiphenyl is unique due to its specific hydroxylation at the nitrogen atom, which significantly influences its reactivity and interaction with DNA. This specificity makes it a valuable compound for studying the mechanisms of chemical carcinogenesis and the development of targeted cancer therapies .

属性

IUPAC Name |

N-(4-phenylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVLYOJYVMLSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218300 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-26-0 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-hydroxy-4-aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B16719.png)

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)